(5-Methyl-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura Cross-Coupling Pyrazole Functionalization Boronic Ester Reactivity

Essential heterocyclic boronic acid with 5-methyl substitution for Suzuki-Miyaura cross-coupling. Enables synthesis of 4-aryl-5-heteroarylpyrazoles via unique Pd migration/C-H arylation. Key building block for boron-containing JAK inhibitors in inflammation and cancer R&D. Superior lipophilicity vs. unsubstituted analogs enhances drug candidate permeability. Procure high-purity material to ensure reaction reproducibility.

Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
CAS No. 1071455-14-5
Cat. No. B1647199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-pyrazol-4-yl)boronic acid
CAS1071455-14-5
Molecular FormulaC4H7BN2O2
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=C(NN=C1)C)(O)O
InChIInChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)
InChIKeyZYXMOCKFGABUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-1H-pyrazol-4-yl)boronic acid: Procurement-Ready Data for a Pyrazole-4-boronic Acid Building Block


(5-Methyl-1H-pyrazol-4-yl)boronic acid (CAS: 1071455-14-5) is a heterocyclic boronic acid derivative characterized by a boronic acid functional group (-B(OH)₂) at the 4-position of a 5-methyl-1H-pyrazole ring . This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds [1]. The specific 5-methyl substitution pattern distinguishes it from unsubstituted pyrazole-4-boronic acids and isomers with substitution at other ring positions, influencing both its synthetic utility and its potential in medicinal chemistry applications . The compound is commercially available from multiple specialty chemical suppliers, typically with a purity specification of 97% .

Sourcing (5-Methyl-1H-pyrazol-4-yl)boronic acid: Why Unsubstituted Pyrazole-4-boronic Acids and 3-yl Isomers Cannot Be Directly Interchanged


The substitution pattern of pyrazole boronic acids directly dictates their synthetic utility and the properties of downstream products. Unsubstituted pyrazole-4-boronic acid (CAS: 763120-58-7) lacks the methyl group that enhances lipophilicity, potentially altering solubility profiles in both synthetic and biological contexts . Crucially, positional isomers such as (5-methyl-1H-pyrazol-3-yl)boronic acid (CAS: 1163248-54-1) or (3-methyl-1H-pyrazol-5-yl)boronic acid place the boronic acid group at a different carbon, leading to entirely different cross-coupled products with distinct regio- and stereochemistry . Pyrazole boronic esters derived from lithiated intermediates have been shown to undergo efficient Suzuki cross-coupling under nonaqueous conditions specifically optimized to minimize undesirable protolytic deboronation—a degradation pathway that varies significantly based on ring substitution [1]. Therefore, direct substitution without method revalidation introduces unacceptable risk of altered yield, purity, or biological activity.

(5-Methyl-1H-pyrazol-4-yl)boronic acid: Direct Comparative Performance Data vs. Closest Analogs


Comparative Reactivity of 5-Methyl-4-boronic Acid vs. 3-Methyl-4-boronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling

The free boronic acid (5-Methyl-1H-pyrazol-4-yl)boronic acid is a more reactive coupling partner than its corresponding pinacol ester (CAS: 936250-20-3), which is commonly used as a stable, protected form. While the pinacol ester requires in situ hydrolysis or transesterification to the active boronate, the free acid can participate directly in the catalytic cycle, often leading to faster reaction initiation and higher yields under identical, mild conditions . The pinacol ester is supplied as a ≥97% purity solid and is recommended for storage at 2-8°C, indicating that the free acid may require more careful handling to prevent dehydration or oxidation .

Suzuki-Miyaura Cross-Coupling Pyrazole Functionalization Boronic Ester Reactivity

Distinct JAK Inhibitor Potential: 5-Methyl-4-boronic Acid Scaffold in Recent Patent Literature

Recent patent literature (WO 2022/133420 A1) specifically claims novel boron-containing pyrazole compounds, including those with a 5-methyl-1H-pyrazol-4-yl motif, as Janus kinase (JAK) inhibitors [1]. This is a class-level inference that positions the 5-methyl-4-boronic acid scaffold as a privileged structure in a therapeutically validated area, distinct from other substitution patterns. The patent highlights the use of these compounds in treating inflammation, autoimmune diseases, and cancer [2]. This contrasts with the pyrazole-4-boronic acid scaffold without the 5-methyl group, which is more commonly cited for general kinase inhibitor synthesis (e.g., BTK, Mps1) .

JAK Inhibition Inflammation Autoimmune Disease Kinase Inhibitor

Enhanced Lipophilicity and Predicted ADME Profile vs. Unsubstituted Pyrazole-4-boronic Acid

The addition of a methyl group at the 5-position increases lipophilicity compared to unsubstituted pyrazole-4-boronic acid. The predicted LogP (octanol-water partition coefficient) for (5-Methyl-1H-pyrazol-4-yl)boronic acid is 0.15, while the unsubstituted analog (1H-pyrazol-4-yl)boronic acid has a predicted LogP of -0.38 . This difference of 0.53 log units translates to approximately a 3.4-fold increase in lipophilicity, which can significantly impact membrane permeability and oral bioavailability [1]. The compound has 1 freely rotatable bond, 3 hydrogen bond donors, and a polar surface area of 69 Ų, placing it within the typical ranges for oral drug candidates .

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Regioselective 1,4-Migration in Sequential C-H Arylation: A Unique Synthetic Opportunity for 5-Methyl-4-boronic Acids

A novel two-step methodology uses pyrazol-4-ylboronic acids, including those with 5-methyl substitution, in a Suzuki coupling with 1,2-dihalobenzenes followed by a Pd-catalyzed 1,4-migration and C-H bond arylation [1]. This sequence regioselectively activates the C5 position of the pyrazole ring, a transformation that is challenging to achieve via direct C-H functionalization due to the similar reactivity of the C4 and C5 positions [2]. This methodology is specific to 4-boronic acids; 5-boronic acids or esters would not undergo the same 1,4-migration, underscoring the unique synthetic value of the 4-substitution pattern [3].

C-H Activation Regioselectivity Palladium Catalysis Sequential Transformations

(5-Methyl-1H-pyrazol-4-yl)boronic acid: High-Value Application Scenarios Based on Verified Evidence


Suzuki-Miyaura Cross-Coupling to Access 4-Aryl-5-heteroarylpyrazoles via Sequential Pd-Catalyzed Transformations

Researchers seeking to construct densely functionalized pyrazoles with defined substitution patterns can utilize (5-Methyl-1H-pyrazol-4-yl)boronic acid in a two-step sequence: initial Suzuki coupling with 1,2-dihalobenzenes, followed by a regioselective Pd 1,4-migration and C-H arylation. This method, which is unique to 4-boronic acid isomers, provides access to 4-aryl-5-heteroarylpyrazoles that are challenging to synthesize via direct C-H functionalization [1].

Medicinal Chemistry: Lead Generation for JAK Kinase Inhibitors

Medicinal chemists focused on developing novel JAK inhibitors for inflammatory or autoimmune diseases can use (5-Methyl-1H-pyrazol-4-yl)boronic acid as a core building block. The 5-methyl-1H-pyrazol-4-yl motif is explicitly claimed in recent patents for boron-containing JAK inhibitors [2]. Its enhanced lipophilicity (predicted LogP 0.15 vs. -0.38 for the unsubstituted analog) may improve membrane permeability, a critical parameter for orally bioavailable therapeutics .

Synthesis of Boron-Containing Proteasome Inhibitors

Pyrazole boronic acid compounds are claimed as proteasome inhibitors in multiple patents (e.g., WO 2022/037648 A1, JP-2023-538638-A) [3][4]. While these patents cover a broad genus, the 5-methyl-1H-pyrazol-4-yl scaffold is a representative member of this class. Procurement of this specific building block enables the synthesis of candidate molecules for evaluation against the proteasome, a validated target in multiple myeloma and other cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methyl-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.